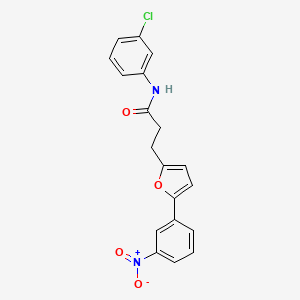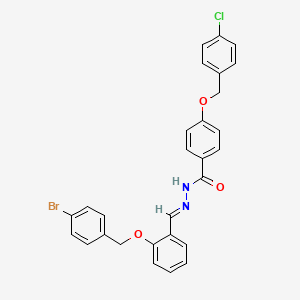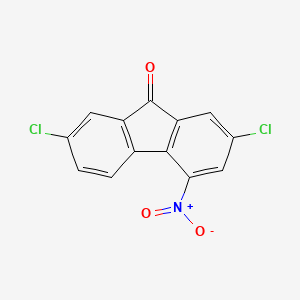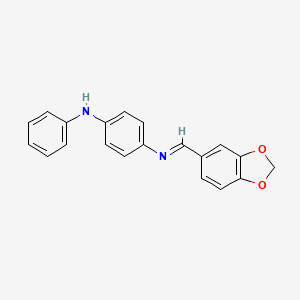
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide is a chemical compound with the molecular formula C16H17N3O3 and a molecular weight of 299.332 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in medicinal chemistry due to its broad spectrum of biological activities .
Méthodes De Préparation
The synthesis of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 2,3-dimethoxybenzaldehyde . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Analyse Des Réactions Chimiques
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various hydrazone derivatives, which are valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can interfere with biological processes. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways, contributing to its cytotoxic and antimicrobial effects .
Comparaison Avec Des Composés Similaires
4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide can be compared with other similar compounds, such as:
4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide: This compound has a similar structure but with different positioning of the methoxy groups, which can affect its reactivity and biological activity.
4-Aminobenzoic (4-methoxybenzylidene)hydrazide: This variant has only one methoxy group, leading to different chemical and biological properties.
4-Aminobenzoic (2-hydroxybenzylidene)hydrazide:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propriétés
Numéro CAS |
131536-77-1 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
4-amino-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)10-18-19-16(20)11-6-8-13(17)9-7-11/h3-10H,17H2,1-2H3,(H,19,20)/b18-10+ |
Clé InChI |
JVOQLWJCBJKTQN-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=C(C=C2)N |
SMILES canonique |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)





![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)

![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)

![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
